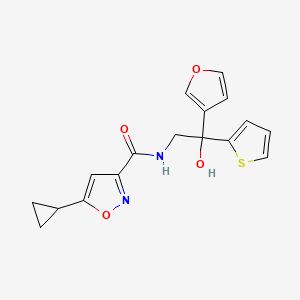
5-cyclopropyl-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopropyl-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-cyclopropyl-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound characterized by its unique structural features, including an isoxazole ring, cyclopropyl group, and various aromatic components. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The compound's structure can be described as follows:
- Isoxazole Ring : A five-membered heterocyclic compound that contributes to its reactivity.
- Cyclopropyl Group : This rigid structure may enhance the compound's interaction with biological targets.
- Aromatic Rings (Furan and Thiophene) : These components may influence the compound's pharmacological properties.
Chemical Structure
Pharmacological Properties
The biological activity of this compound has been explored through various studies, highlighting several key areas:
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may exhibit efficacy against various pathogens.
- Anti-inflammatory Effects : The presence of a hydroxyl group in its structure could modulate inflammatory pathways, potentially leading to anti-inflammatory effects.
- Cytotoxicity : Preliminary computational predictions indicate that this compound may have cytotoxic effects against certain tumor cell lines, making it a candidate for cancer therapy.
Table 1: Biological Activity Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-hydroxyphenyl)acrylamide | Hydroxyl group | Anti-inflammatory |
| N-(thiophen-3-yl)acrylamide | Thiophene ring | Antimicrobial |
| N-cyclohexylethyleneurea | Cyclohexane ring | Anticancer |
| N-benzoyl-N'-arylureas | Aryl substituents | Antiviral |
This table illustrates how compounds with similar structural features exhibit diverse biological activities, suggesting that the unique combination of elements in this compound may enhance its bioactivity compared to simpler analogs.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, influencing various biochemical processes.
- Receptor Binding : Its structural components may facilitate binding to certain receptors or proteins, thereby modulating their activity.
Propiedades
IUPAC Name |
5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16(13-8-14(23-19-13)11-3-4-11)18-10-17(21,12-5-6-22-9-12)15-2-1-7-24-15/h1-2,5-9,11,21H,3-4,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKMEAZUKBFICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













